3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a propanoic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Propanoic Acid Group: The final step involves the alkylation of the pyrazole nitrogen with a suitable halide, such as 3-bromopropanoic acid, under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound can be oxidized to 3-(5-carboxy-1H-pyrazol-1-yl)propanoic acid.
Reduction: Reduction yields 3-(5-methyl-1H-pyrazol-1-yl)propanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biomarker Development: Used in the development of labeled compounds for tracing metabolic pathways.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostic Tools: Utilized in the synthesis of diagnostic agents for imaging and disease detection.
Industry:
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Agriculture: Explored as a component in agrochemicals for pest control.
Mechanism of Action
The mechanism by which 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Ligand Activity: As a ligand, it can coordinate with metal ions, forming complexes that catalyze specific reactions.
Molecular Targets and Pathways:
Enzymes: Targets include various hydrolases and oxidoreductases.
Receptors: May interact with G-protein coupled receptors or ion channels in biological systems.
Comparison with Similar Compounds
3-(5-Methyl-1H-pyrazol-3-yl)propanoic acid: Differing in the position of the propanoic acid group.
3-(5-Ethyl-1H-pyrazol-1-yl)propanoic acid: Featuring an ethyl group instead of a methyl group.
Uniqueness:
Structural Specificity: The specific positioning of the methyl and propanoic acid groups in 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid imparts unique reactivity and binding properties.
Functional Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it a versatile tool in research and industry.
Properties
IUPAC Name |
3-(5-methylpyrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPEIKOPXXROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355675 | |
Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
180741-46-2 | |
Record name | 5-Methyl-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180741-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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